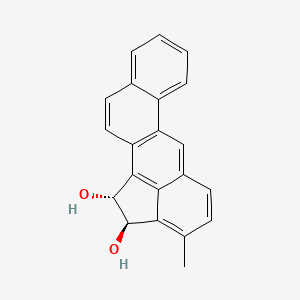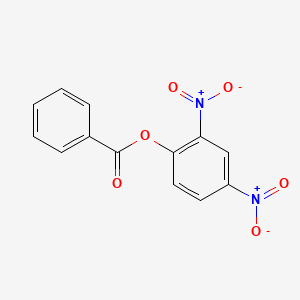
2,4-Dinitrophenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl benzoate is an organic compound that belongs to the class of dinitrophenyl esters. It is characterized by the presence of two nitro groups attached to a phenyl ring, which is further esterified with benzoic acid. This compound is of significant interest in organic chemistry due to its reactivity and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenyl benzoate can be synthesized through the esterification of 2,4-dinitrophenol with benzoic acid or its derivatives. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrophenyl benzoate undergoes various chemical reactions, including nucleophilic substitution, transesterification, and hydrolysis. The presence of electron-withdrawing nitro groups makes the compound highly reactive towards nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as phenols and amines in the presence of a base like potassium carbonate or sodium hydroxide.
Transesterification: Reaction with alcohols in the presence of a catalyst such as potassium carbonate in dimethylformamide (DMF).
Hydrolysis: Reaction with water or aqueous base to yield 2,4-dinitrophenol and benzoic acid.
Major Products: The major products formed from these reactions include 2,4-dinitrophenol, substituted phenols, and various esters depending on the nucleophile used .
Scientific Research Applications
2,4-Dinitrophenyl benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and mechanistic studies of esterification and transesterification reactions.
Biology: Employed in the study of enzyme kinetics and inhibition, particularly in the context of esterases and hydrolases.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug-receptor interactions.
Mechanism of Action
The mechanism of action of 2,4-dinitrophenyl benzoate involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the substitution or transesterification product .
Comparison with Similar Compounds
- 2,4-Dinitrophenyl acetate
- 4-Nitrophenyl benzoate
- 2,4-Dinitrophenyl hydrazine
Comparison: 2,4-Dinitrophenyl benzoate is unique due to the presence of both nitro groups and the benzoate ester, which confer distinct reactivity patterns. Compared to 2,4-dinitrophenyl acetate, it has a higher molecular weight and different steric properties. The presence of the benzoate group also influences its solubility and reactivity compared to 4-nitrophenyl benzoate .
Properties
CAS No. |
1523-15-5 |
|---|---|
Molecular Formula |
C13H8N2O6 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) benzoate |
InChI |
InChI=1S/C13H8N2O6/c16-13(9-4-2-1-3-5-9)21-12-7-6-10(14(17)18)8-11(12)15(19)20/h1-8H |
InChI Key |
HQRCXANPDFUQGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


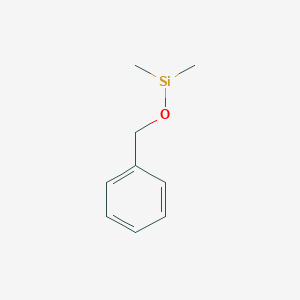

![4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol](/img/structure/B14739699.png)
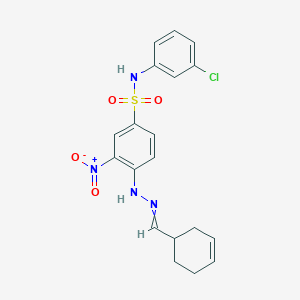
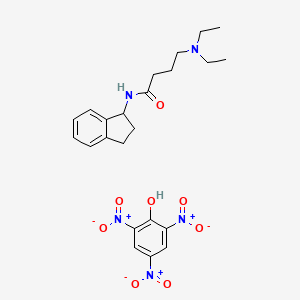
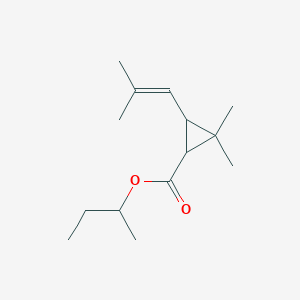

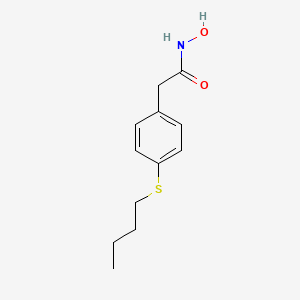
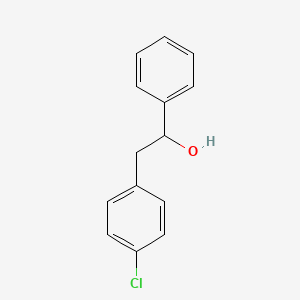
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
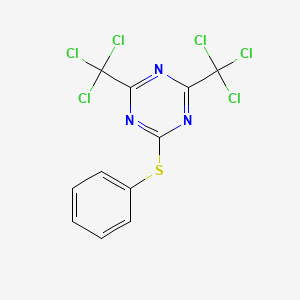
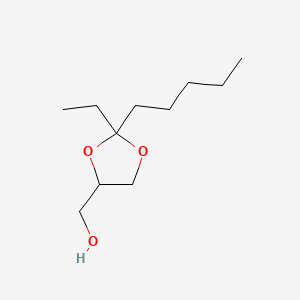
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
